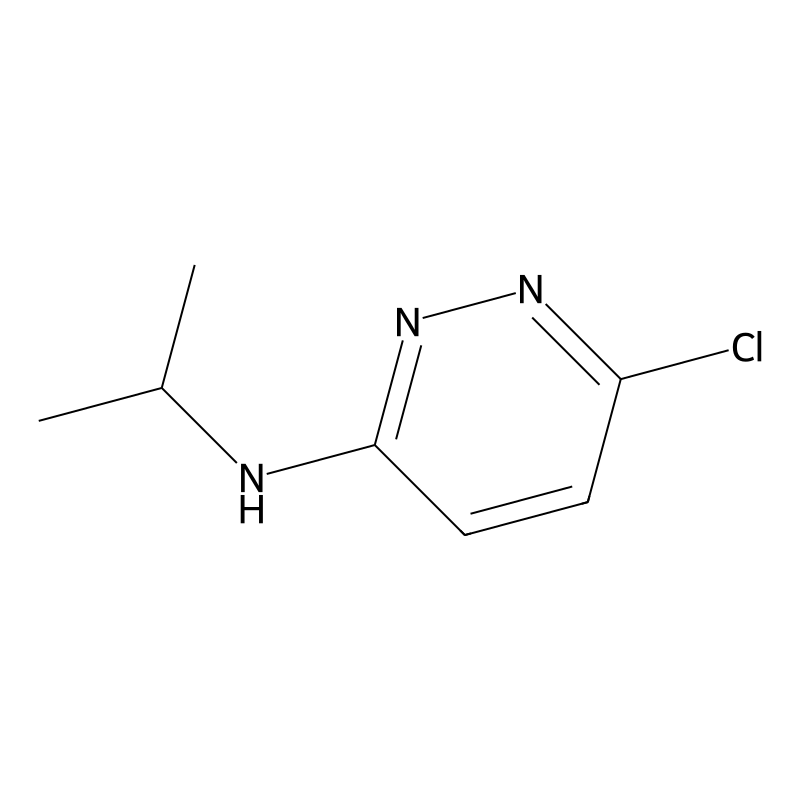6-chloro-N-isopropylpyridazin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-chloro-N-isopropylpyridazin-3-amine is a chemical compound characterized by the molecular formula CHClN and a molecular weight of 171.63 g/mol. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, with a chlorine atom at the 6-position and an isopropyl group attached to the nitrogen at the 1-position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities .
- Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
- Oxidation and Reduction: The compound can undergo oxidation or reduction processes, leading to the formation of different derivatives.
Common Reagents and Conditions- Substitution: Reactions typically involve polar solvents at moderate temperatures, using reagents like amines or thiols.
- Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly employed.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
6-chloro-N-isopropylpyridazin-3-amine has shown potential as a bioactive compound in various biological studies. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors. Depending on the context, it may act as an inhibitor or activator, influencing biological pathways and cellular processes. These interactions make it valuable for research in pharmacology and biochemistry .
Synthetic Routes
The synthesis of 6-chloro-N-isopropylpyridazin-3-amine typically involves:
- Chlorination of Pyridazine Derivatives: This step introduces the chlorine atom into the pyridazine ring.
- Amination: The chlorinated derivative is then reacted with isopropylamine under controlled conditions, often in an inert atmosphere at low temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, continuous flow synthesis methods may be employed for scalability and efficiency. This approach allows for better control over reaction parameters, enhancing product quality and consistency.
6-chloro-N-isopropylpyridazin-3-amine has several applications across different fields:
- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
- Biology: The compound is useful in studies involving enzyme inhibition or as a ligand in receptor binding assays.
- Industry: It may be applied in the production of agrochemicals or other specialty chemicals .
Research into the interactions of 6-chloro-N-isopropylpyridazin-3-amine with biological targets has revealed its potential as a modulator of enzyme activity. Studies have demonstrated its ability to bind to specific sites on target proteins, leading to alterations in their function. These interaction studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications .
Similar Compounds- 6-chloro-N-propylpyridazin-3-amine: Similar structure but features a propyl group instead of an isopropyl group.
- 3-amino-6-chloropyridazine: Another pyridazine derivative with an amino group at the 3-position and a chlorine atom at the 6-position.
Uniqueness
6-chloro-N-isopropylpyridazin-3-amine stands out due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group influences its reactivity and interactions with biological targets, making it particularly valuable for various applications compared to its analogs .








